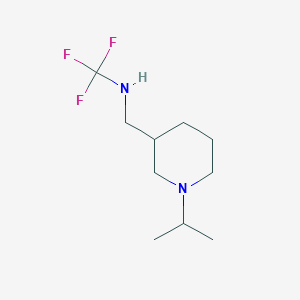![molecular formula C13H21N B13964540 2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Au(I)-catalyzed tandem reaction has been developed for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
化学反応の分析
Types of Reactions
2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Uniqueness
2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole is unique due to its specific hexyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the design of new pharmaceuticals and specialty chemicals.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
2-hexyl-5,6-dihydro-4H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-9-14-10-12-7-6-8-13(12)11-14/h10-11H,2-9H2,1H3 |
InChIキー |
HSZVJXRVEOGJAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C=C2CCCC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)
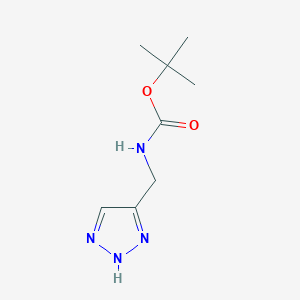

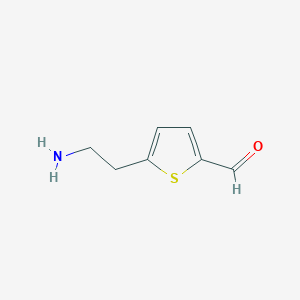
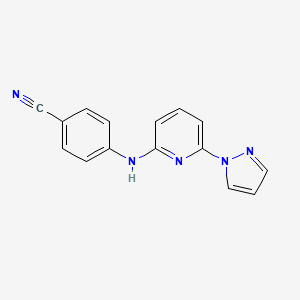


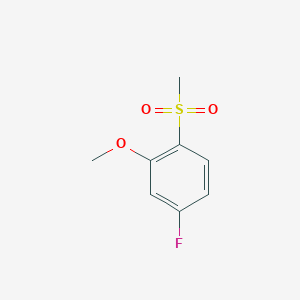

![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)

